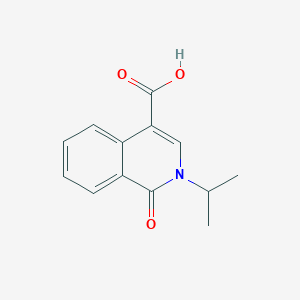

2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

1-oxo-2-propan-2-ylisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)14-7-11(13(16)17)9-5-3-4-6-10(9)12(14)15/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLWQFNBMOKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Domino Reaction via Ammonia-Ugi-4CR Strategy

A prominent approach involves a cascade reaction catalyzed by copper, integrating the Ugi four-component reaction (Ugi-4CR) with subsequent cyclization to yield highly substituted isoquinolone-4-carboxylic acids, which are structurally related to the target compound. This method employs:

- Building Blocks: 2-halobenzoic acids, ammonia, isocyanides, and aldehydes.

- Reaction Conditions: Typically conducted in a polar aprotic solvent like dioxane at elevated temperatures (~80°C) for extended periods (~12 hours).

- Catalytic System: Copper(I) iodide (CuI) without ligands, facilitating the domino process.

- Outcome: Formation of diverse isoquinolone derivatives with moderate to high yields, demonstrating broad substrate scope and functional group tolerance.

2-halobenzoic acid + ammonia + isocyanide + aldehyde → (Cu catalysis) → isoquinolone-4-carboxylic acid

This method is notable for its step economy, environmental friendliness, and capacity to generate molecular diversity, making it suitable for medicinal chemistry applications.

Cyclization of Suitable Precursors

Another established route involves the cyclization of precursor molecules such as β-keto esters or aniline derivatives under acidic or thermal conditions. The typical procedure includes:

- Starting Materials: Aniline derivatives with appropriate substituents and β-keto esters.

- Reaction Conditions: Reflux in solvents like polyphosphoric acid (PPA) or chlorinating agents like POCl₃ in dimethylformamide (DMF).

- Mechanism: The process proceeds via initial formation of an intermediate, followed by intramolecular cyclization to form the isoquinoline core, and subsequent oxidation or functionalization to introduce the carboxylic acid group at the 4-position.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation techniques to accelerate the cyclization and functionalization steps, improving yields and reducing reaction times. This method is particularly advantageous for large-scale synthesis and rapid screening of derivatives.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Copper-Catalyzed Domino Reaction | 2-halobenzoic acids, ammonia, isocyanides, aldehydes | CuI, Dioxane | 80°C, 12h | Moderate to good | Step economy, broad scope, environmentally friendly |

| Cyclization of β-Keto Esters | Aniline derivatives, β-keto esters | Acidic/thermal | Reflux, PPA or POCl₃ | Variable, often high | Well-established, versatile |

| Microwave-Assisted Cyclization | Precursors similar to above | Microwave irradiation | 100-150°C, minutes | Improved yields | Rapid, scalable |

Research Findings and Notes

- The copper-catalyzed cascade reaction demonstrates high efficiency and functional group tolerance, making it a promising method for synthesizing complex isoquinoline derivatives.

- Cyclization routes are often tailored based on the precursor's structure, with the choice of reagents and conditions affecting the regioselectivity and yield.

- Microwave-assisted synthesis offers a significant reduction in reaction time, with some reports indicating completion within minutes, maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid serves as a crucial building block in the synthesis of isoquinoline derivatives. These derivatives are essential in developing new materials and pharmaceuticals due to their diverse functional properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that isoquinoline derivatives can inhibit the growth of various bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that certain derivatives may possess cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents .

Medicine

Ongoing research aims to explore the therapeutic applications of this compound in treating diseases such as hepatitis C. For instance, related compounds have been designed as inhibitors for the hepatitis C NS5B polymerase, showcasing their potential in antiviral therapy .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in synthesizing pharmaceuticals and other bioactive molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold is versatile, with modifications at position 2 significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Variations at Position 2

Alkyl Substituents

2-Isopropyl derivative (Target Compound) :

- 2-(2-Methylpropyl) derivative (CAS: 896630-65-2): Molecular Formula: C₁₄H₁₅NO₃ (MW: 245.27 g/mol). Key Difference: Isobutyl substituent increases lipophilicity (LogP ~3.0) and steric hindrance compared to isopropyl .

- 2-Methyl derivative (Intermediate in ): Molecular Formula: C₁₁H₉NO₃ (MW: 203.19 g/mol).

Aromatic Substituents

- 2-(3-Methoxyphenyl) derivative (CAS: 1630763-90-4): Molecular Formula: C₁₇H₁₃NO₄ (MW: 301.29 g/mol).

- 2-(2,5-Dimethoxyphenyl) derivative (CAS: 1429903-79-6): Molecular Formula: C₁₈H₁₅NO₅ (MW: 325.32 g/mol). Key Difference: Additional methoxy groups enhance solubility in polar solvents but may reduce metabolic stability .

Heteroaromatic Substituents

Structural Isomers and Core Modifications

- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 15733-89-8): Molecular Formula: C₁₀H₇NO₃ (MW: 189.17 g/mol). Key Difference: Quinoline core (vs. isoquinoline) alters ring planarity, affecting electronic properties and biological target specificity .

Biological Activity

2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (also known as 2-Isopropyl-DIQCA) is a compound characterized by its unique isoquinoline structure, featuring a dihydroisoquinoline ring system with a carboxylic acid functional group at the 4-position and a ketone at the 1-position. Its molecular formula is , with a molecular weight of 231.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The synthesis of 2-Isopropyl-DIQCA typically involves cyclization of appropriate precursors, often utilizing phase-transfer catalysis to enhance reaction efficiency. Industrial production may employ continuous flow reactors to optimize yield and purity. The compound's structure suggests significant steric properties due to the isopropyl group, which can influence both its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-Isopropyl-DIQCA exhibits notable antimicrobial activity. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity to exert therapeutic effects against various pathogens. The compound has been evaluated for its effectiveness against both bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |

| Escherichia coli | Varies | Varies |

| Staphylococcus aureus | Moderate | Moderate |

| Candida albicans | Notable | Notable |

These findings suggest that 2-Isopropyl-DIQCA could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been studied for its potential anticancer properties. It is hypothesized that 2-Isopropyl-DIQCA may inhibit specific cancer-related pathways, possibly by interfering with enzyme activities associated with tumor growth and proliferation. Although detailed mechanisms remain to be fully elucidated, initial screening indicates that it may exhibit selective cytotoxicity towards certain cancer cell lines .

The exact mechanism of action of 2-Isopropyl-DIQCA is still under investigation. However, it is believed to bind to specific molecular targets within cells, influencing various biological pathways. This interaction may lead to modulation of enzyme activities or receptor functions, which can result in therapeutic effects against infections or cancerous growths.

Case Studies

Several case studies have explored the biological activity of compounds related to isoquinoline structures, providing insights into the potential applications of 2-Isopropyl-DIQCA:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Similar compounds have demonstrated inhibitory effects on PARP enzymes, which are crucial in DNA repair mechanisms. For instance, derivatives of dihydroisoquinolones showed promising IC₅₀ values indicating effective inhibition .

- Antiviral Activity : Research on related compounds suggests potential antiviral applications, particularly against hepatitis C virus (HCV). Compounds designed as pyrophosphate mimics have shown moderate inhibitory potency against HCV polymerase .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves, and ensure full-body chemical-resistant clothing to prevent skin contact. For respiratory protection, employ P95 (US) or P1 (EU) particulate filters for low exposure. For higher-risk scenarios, OV/AG/P99 (US) or ABEK-P2 (EU) respirators are recommended. Always validate glove integrity and decontaminate surfaces after use .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store in tightly sealed containers under dry, ventilated conditions. Avoid exposure to incompatible materials (e.g., strong oxidizers) and static electricity. Post-opening, reseal containers immediately to prevent moisture absorption or degradation .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Computational tools like JChem can predict physicochemical properties (e.g., pKa) when experimental data are unavailable .

Advanced Research Questions

Q. How can researchers address the lack of toxicological and ecotoxicological data for this compound?

- Methodological Answer : Conduct acute toxicity studies using in vitro models (e.g., Ames test for mutagenicity, zebrafish embryos for developmental toxicity). For environmental risk assessment, perform OECD 301 biodegradability tests and bioaccumulation studies in soil/water systems. Note that no prior ecotoxicological data exist, necessitating baseline experiments .

Q. What experimental strategies mitigate inconsistencies in reported stability data for dihydroisoquinoline derivatives?

- Methodological Answer : Standardize storage conditions (e.g., inert atmosphere, desiccants) and validate stability via accelerated stress testing (40°C/75% RH for 6 months). Monitor degradation products using LC-MS and compare results against structurally analogous compounds (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) to identify common instability patterns .

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer : Apply density functional theory (DFT) to predict reaction pathways and intermediates. Use molecular docking to assess steric effects of the isopropyl substituent on cyclization efficiency. Validate predictions with small-scale pilot reactions under varying catalysts (e.g., Pd/C vs. enzyme-mediated) .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Methodological Answer : Key challenges include maintaining chiral purity during cyclization and minimizing racemization. Use chiral stationary phase (CSP) HPLC to monitor enantiomeric excess (ee%). Optimize asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) and low-temperature recrystallization to enhance yield .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between predicted and observed physicochemical properties?

- Methodological Answer : Cross-validate computational predictions (e.g., JChem pKa) with experimental techniques like potentiometric titration. For solubility discrepancies, perform phase-solubility studies in buffered solutions (pH 1–12) and correlate with Hansen solubility parameters .

Q. Why do stability profiles vary across structurally similar dihydroisoquinoline derivatives?

- Methodological Answer : Variations arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., carboxylic acid) increase hydrolytic stability compared to electron-donating groups (e.g., methyl). Conduct comparative stability studies using forced degradation (acid/base/oxidative conditions) and analyze degradation kinetics .

Methodological Gaps and Recommendations

- Critical Data Needs :

- Experimental determination of logP, aqueous solubility, and photostability .

- Mechanistic studies on metabolic pathways using hepatic microsomes.

- Standardization :

- Adopt OECD guidelines for toxicity testing to ensure cross-study comparability.

- Report analytical conditions (e.g., HPLC column type, mobile phase) in detail for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.